Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate
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Overview
Description
Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a carbamoylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups to form Boc-protected amino acids . These protected amino acids are then reacted with piperazine derivatives under controlled conditions to introduce the carbamoylpiperazine moiety . The final step involves deprotection and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may yield alcohol derivatives, and substitution may yield various ester derivatives .
Scientific Research Applications
Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound with a similar tert-butyl ester group but lacking the carbamoylpiperazine moiety.
Boc-protected amino acids: Compounds with similar Boc protection but different amino acid backbones.
Uniqueness
Tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22N4O4 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C12H22N4O4/c1-12(2,3)20-10(18)8(13)9(17)15-4-6-16(7-5-15)11(14)19/h8H,4-7,13H2,1-3H3,(H2,14,19) |
InChI Key |
NQOOWVFUFXZOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)N1CCN(CC1)C(=O)N)N |
Origin of Product |
United States |
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